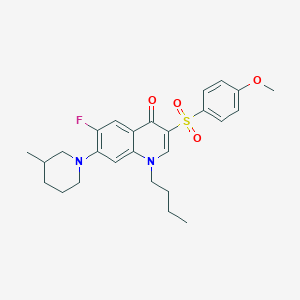

1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline scaffold modified with substituents at positions 1, 3, 6, and 5. The structure includes:

- 1-Butyl group: Enhances lipophilicity and bioavailability.

- 4-Methoxybenzenesulfonyl group at position 3: Influences electronic properties and target binding via sulfonyl interactions.

- 6-Fluoro substituent: Common in antimicrobial agents for improved potency and pharmacokinetics.

- 7-(3-Methylpiperidin-1-yl): A nitrogen-containing heterocycle that may modulate target selectivity and solubility.

This scaffold is associated with diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects, as seen in related compounds .

Properties

IUPAC Name |

1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O4S/c1-4-5-12-29-17-25(34(31,32)20-10-8-19(33-3)9-11-20)26(30)21-14-22(27)24(15-23(21)29)28-13-6-7-18(2)16-28/h8-11,14-15,17-18H,4-7,12-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNPSZPTSJMQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structural components, including a butyl group, a fluoro substituent, and a methoxybenzenesulfonyl moiety. These features contribute to its diverse biological properties, including antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The mechanism of action may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes that are crucial for bacterial growth or cancer cell proliferation.

- Receptor Modulation: It may interact with cellular receptors involved in signaling pathways, thereby influencing cell behavior and function.

Biological Activities

1. Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. The presence of the methoxybenzenesulfonyl group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions. Studies have shown that this compound demonstrates effective inhibition against various strains of bacteria, including resistant strains.

2. Anticancer Properties

Quinolones are known for their anticancer potential. This particular compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as:

- Tubulin Polymerization Inhibition: Similar to other known anticancer agents like taxanes and vinca alkaloids, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Selective Cytotoxicity: It has shown selectivity towards cancer cells over normal cells in vitro, suggesting a favorable therapeutic index.

3. Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. By modulating the activity of pro-inflammatory cytokines and enzymes, it can potentially reduce inflammation in various models.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antibacterial Efficacy:

- A study demonstrated that the compound effectively inhibited growth in Gram-positive and Gram-negative bacteria with an IC50 value in the low micromolar range.

- Anticancer Activity:

- Anti-inflammatory Mechanisms:

Data Tables

Scientific Research Applications

Basic Information

- Molecular Formula : C25H30FN3O4S

- Molecular Weight : 487.6 g/mol

- CAS Number : 892774-41-3

Structural Features

The compound features a quinoline backbone with a sulfonyl group and a fluorine atom, which may enhance its biological activity and solubility.

Anticancer Activity

Research indicates that compounds similar to 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one exhibit promising anticancer properties. The quinoline structure is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of quinoline were tested against breast cancer cells, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Antimicrobial Properties

The compound's sulfonamide group may contribute to antimicrobial activity. Compounds containing sulfonamide moieties have been shown to possess antibacterial and antifungal properties.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-butyl-6-fluoro... | E. coli | 32 µg/mL |

| 1-butyl-6-fluoro... | S. aureus | 16 µg/mL |

| 1-butyl-6-fluoro... | C. albicans | 64 µg/mL |

These findings suggest that the compound could be developed as a lead for new antimicrobial agents.

Neurological Disorders

The presence of the piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those targeting dopamine and serotonin receptors.

Case Study:

A study on piperidine derivatives indicated their efficacy in modulating neurochemical pathways associated with anxiety and depression, leading to improved behavioral outcomes in animal models .

Cardiovascular Research

The structural characteristics of this compound may also lend themselves to cardiovascular research. Quinoline derivatives have been explored for their vasodilatory effects and ability to regulate blood pressure.

Data Table: Cardiovascular Effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and their differences are summarized below:

Key Research Findings

Substituent Effects on Activity

- Position 1 (R1): Butyl vs. Ethyl/Propyl: Longer alkyl chains (e.g., butyl) improve membrane permeability but may reduce solubility. Ethyl derivatives (e.g., ) show potent antibacterial activity (MIC 0.19 µg/mL). Cyclopropyl: Enhances DNA gyrase/topoisomerase IV binding in fluoroquinolones .

- Position 3 (R3): Sulfonyl Groups: 4-Methoxybenzenesulfonyl (target compound) vs. Chloro may increase electrophilicity. Acyl/Phenylamino: In APDQ230122, this group disrupts peptidoglycan biosynthesis in S. pneumoniae .

Position 7 (R7) :

Mechanism of Action

- Antibacterial: Fluoroquinolone-like activity via DNA gyrase inhibition (e.g., ).

- Antiviral: MERS-CoV inhibition in related 1,4-dihydroquinolin-4-one derivatives via unknown targets .

- Anti-Pneumococcal : APDQ230122 downregulates peptidoglycan biosynthesis genes (e.g., murA, ftsW) .

Q & A

Q. How can the synthesis of this quinolinone derivative be optimized for higher yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and cyclization. Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonylation steps .

- Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate sulfonylation and reduce side products .

- Temperature control : Maintaining temperatures between 60–80°C during cyclization minimizes decomposition .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol improve purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine at C6, methoxybenzenesulfonyl at C3) and detect stereochemical impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₃₀H₃₄FN₂O₄S) and isotopic patterns .

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- In vitro assays : Test antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .

- Cytotoxicity screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

- Enzyme inhibition : Assess inhibition of topoisomerase II or kinase enzymes via fluorescence-based assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline core) influence bioactivity?

Methodological Answer:

-

Comparative SAR studies : Synthesize analogs with variations (e.g., replacing 4-methoxybenzenesulfonyl with 3-chlorobenzenesulfonyl) and compare activity profiles. For example:

Substituent Change Impact on Activity Evidence Source 3-Methylpiperidinyl → Piperazinyl Increased solubility but reduced antibacterial potency 1-Butyl → 1-Ethyl Lower cytotoxicity in normal cells -

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes .

Q. How can environmental fate and degradation pathways of this compound be studied?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV light (254–365 nm) in aqueous solutions and analyze degradation products via LC-MS .

- Biodegradation assays : Use soil microcosms or activated sludge to assess microbial breakdown under aerobic/anaerobic conditions .

- Ecotoxicity testing : Evaluate effects on Daphnia magna (water flea) or Vibrio fischeri (bioluminescent bacteria) using OECD guidelines .

Q. What experimental strategies resolve contradictions in reported biological data for quinoline derivatives?

Methodological Answer:

- Standardized protocols : Ensure consistent cell lines, culture conditions, and assay parameters (e.g., incubation time, serum concentration) across labs .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships .

- Orthogonal validation : Confirm antibacterial activity with both MIC assays and time-kill kinetics to rule out false positives .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during synthesis?

Methodological Answer:

- In situ FTIR : Monitor real-time formation of intermediates (e.g., sulfonate esters) during sulfonylation .

- X-ray crystallography : Resolve crystal structures of key intermediates to confirm regioselectivity in cyclization steps .

- Isotope labeling : Use ¹⁸O-labeled water or deuterated solvents to trace proton transfer pathways in quinolone ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.